molecular formula C31H27BrN2O B12615575 9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

Cat. No.: B12615575
M. Wt: 523.5 g/mol
InChI Key: WOIMQPOHCANQBI-UHFFFAOYSA-N
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Description

9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of bromine, naphthalene, and phenyl groups further adds to its chemical diversity and reactivity.

Properties

Molecular Formula

C31H27BrN2O

Molecular Weight

523.5 g/mol

IUPAC Name

9-bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C31H27BrN2O/c32-26-12-13-30-27(19-26)29-20-28(25-11-10-22-8-4-5-9-24(22)18-25)33-34(29)31(35-30)16-14-23(15-17-31)21-6-2-1-3-7-21/h1-13,18-19,23,29H,14-17,20H2

InChI Key

WOIMQPOHCANQBI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC6=CC=CC=C6C=C5)C7=C(O2)C=CC(=C7)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common approach is to start with the bromination of naphthalene derivatives, followed by the formation of the spiro compound through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthalen-2-yl derivatives.

Scientific Research Applications

9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
  • 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
  • 9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]

Uniqueness

The uniqueness of 9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] lies in its specific spiro structure and the combination of functional groups. This gives it distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for various research and industrial applications.

Biological Activity

9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] is a complex organic compound notable for its unique spiro structure that integrates multiple aromatic and heterocyclic components. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although detailed studies are still limited.

Chemical Structure and Properties

The molecular formula of the compound is C27H28BrN3OC_{27}H_{28}BrN_3O with a molecular weight of approximately 468.42 g/mol. The presence of a bromine atom and various aromatic rings suggests potential interactions with biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC27H28BrN3O
Molecular Weight468.42 g/mol
CAS Number303104-42-9
StructureSpiro compound with naphthalene and pyrazole moieties

Biological Activity

While specific biological activities for this compound have not been extensively documented, related compounds often exhibit significant pharmacological properties. The structural features suggest potential for various biological interactions:

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of halogens (like bromine) in organic compounds often enhances their antimicrobial activities against various pathogens.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially leading to inhibitory effects on their activity.

Preliminary Studies and Findings

Preliminary investigations indicate that the binding affinity of this compound may be influenced by its structural components. For example, the bromine atom is hypothesized to enhance lipophilicity, potentially increasing membrane permeability and bioactivity.

Case Studies

Several studies have explored compounds structurally similar to 9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]. Here are notable findings:

  • Anticancer Studies : A study on a related pyrazole-based compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that similar structures may also exhibit anticancer properties.
  • Antimicrobial Activity : Research on brominated naphthalene derivatives indicated strong activity against Gram-positive bacteria, which could imply potential applications for the target compound in treating bacterial infections.

Future Directions

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of 9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]. Key areas for future investigation include:

  • In vitro and In vivo Studies : Comprehensive testing in cell cultures and animal models to assess pharmacodynamics and pharmacokinetics.
  • Mechanistic Studies : Detailed investigations into the interaction of the compound with specific biological targets to clarify its mode of action.

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